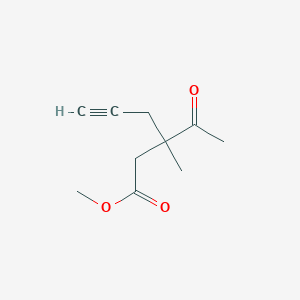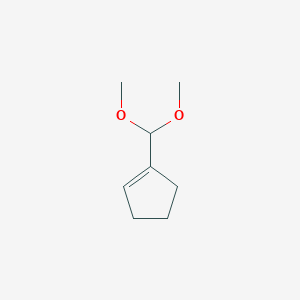
Methyl 7,12-dimethyltetraphene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,12-dimethyltetraphene-2-carboxylate is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a tetraphene structure with methyl substituents at the 7 and 12 positions and a carboxylate group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,12-dimethyltetraphene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetraphene derivatives followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and anhydrous conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,12-dimethyltetraphene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetraphene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetraphene derivatives, quinones, and reduced forms of the original compound. These products have distinct chemical and physical properties that can be utilized in different applications.
Scientific Research Applications
Methyl 7,12-dimethyltetraphene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Research on its biological activity includes studies on its potential carcinogenic effects and interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 7,12-dimethyltetraphene-2-carboxylate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis. The compound’s molecular targets include DNA, enzymes involved in metabolic pathways, and cellular receptors. Its effects are mediated through the activation of specific signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene: A structurally similar compound known for its potent carcinogenic properties.
Benzo[a]pyrene: Another PAH with significant biological activity and environmental relevance.
Chrysene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness
Methyl 7,12-dimethyltetraphene-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications.
Properties
CAS No. |
60786-57-4 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 7,12-dimethylbenzo[a]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H18O2/c1-13-17-6-4-5-7-18(17)14(2)21-19(13)11-10-15-8-9-16(12-20(15)21)22(23)24-3/h4-12H,1-3H3 |
InChI Key |
CXCGCTITUOEVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)

![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
